N-(2,5-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
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Description
N-(2,5-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H25N5O2S2 and its molecular weight is 455.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization Research has delved into the synthesis of novel compounds incorporating the triazolopyrimidine moiety, exploring their chemical properties and potential as scaffolds for further chemical modifications. For example, studies have reported the preparation of derivatives via condensation and cyclization reactions, highlighting the versatility of triazolopyrimidine as a core structure for synthesizing diverse heterocyclic compounds with potential biological activities (Hassneen & Abdallah, 2003), (Vas’kevich et al., 2006).
Potential Biological Activities Several studies have focused on evaluating the insecticidal, antimicrobial, and potential antimalarial activities of compounds containing the triazolopyrimidine moiety. These compounds have been tested against various pests and pathogens, demonstrating their potential as lead compounds for developing new therapeutic agents (Fadda et al., 2017), (Westerlund, 1980).
Chemical Reactivity and Mechanisms Research into the chemical reactivity and mechanisms of formation of triazolopyrimidine derivatives has provided insights into the synthesis routes and the structural requirements for achieving specific chemical properties. These studies contribute to the understanding of how different functional groups and reaction conditions influence the outcomes of synthetic pathways (El Azab & Elkanzi, 2014), (Farghaly, 2008).
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[8-(3-methylbutyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S2/c1-13(2)7-9-26-20(29)19-17(8-10-30-19)27-21(26)24-25-22(27)31-12-18(28)23-16-11-14(3)5-6-15(16)4/h5-6,8,10-11,13H,7,9,12H2,1-4H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDLLKNTDVUOHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CCC(C)C)SC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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